molecular formula C9H10N4O2 B1621535 Methyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 691869-96-2

Methyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B1621535
CAS No.: 691869-96-2
M. Wt: 206.2 g/mol
InChI Key: IBQQVDGIZLRBOR-UHFFFAOYSA-N
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Description

Structural and Electronic Properties of Pyrazolo[1,5-a]Pyrimidine Derivatives

Pyrazolo[1,5-a]pyrimidines consist of a fused bicyclic system featuring a pyrazole ring (positions 1–3) and a pyrimidine ring (positions 5–7). The scaffold’s electronic properties are influenced by:

  • π-Conjugation : Delocalized electrons across the fused rings enable charge-transfer interactions, critical for binding biological targets.
  • Substituent Effects : Electron-donating groups (e.g., amino, methyl) at position 7 enhance intramolecular charge transfer (ICT), while electron-withdrawing groups (e.g., carboxylate) at position 6 modulate solubility and reactivity.

For methyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate , key structural features include:

Property Value/Description Source
Molecular Formula C₉H₁₀N₄O₂
Molecular Weight 206.21 g/mol
SMILES Notation COC(=O)C1=C(N)N2N=C(C)C=C2N=C1
Substituent Roles - 7-Amino: Enhances H-bonding
- 6-Carboxylate: Improves solubility

Computational studies (DFT/B3LYP) reveal that the methyl group at position 2 stabilizes the core structure by reducing steric strain, while the carboxylate group at position 6 introduces polar surface area, favoring aqueous solubility.

Historical Development of Pyrazolo[1,5-a]Pyrimidine-Based Compounds

The exploration of pyrazolo[1,5-a]pyrimidines began in the mid-20th century, with initial syntheses focusing on cyclocondensation of β-enaminones with 3-aminopyrazoles. Key milestones include:

  • 1980s–1990s : Identification of kinase inhibitory activity, leading to derivatives targeting EGFR and B-Raf.
  • 2000s : Commercialization of nonbenzodiazepine drugs (e.g., zaleplon) leveraging the scaffold’s CNS activity.
  • 2010s–2020s : Advancements in green synthesis (microwave-assisted, solvent-free) and functionalization (Suzuki coupling, click chemistry).

This compound emerged from efforts to optimize pharmacokinetic properties. Its synthesis typically involves:

  • Cyclocondensation : Reacting 3-methyl-1H-pyrazol-5-amine with β-enaminones under microwave irradiation.
  • Post-functionalization : Introducing the carboxylate group via esterification.

Recent studies highlight its role as a precursor for:

  • Kinase inhibitors : Modifications at position 7 yield ATP-competitive inhibitors targeting CDK2 and Pim-1.
  • Fluorophores : Electron-donating groups at position 7 enable tunable emission properties.

Properties

IUPAC Name

methyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2/c1-5-3-7-11-4-6(9(14)15-2)8(10)13(7)12-5/h3-4H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBQQVDGIZLRBOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1)N=CC(=C2N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00376959
Record name methyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

691869-96-2
Record name methyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of β-Keto Ester Intermediate (IV)

The synthesis begins with the reaction of 3,3-dimethoxypropionic methyl ester (V) with methyl formate under alkaline conditions (e.g., sodium methoxide in toluene). This generates the β-keto ester intermediate (IV), characterized by a reactive 1,3-diketone system:

$$
\text{3,3-Dimethoxypropionic methyl ester} + \text{Methyl formate} \xrightarrow{\text{NaOMe}} \text{Intermediate IV}
$$

Conditions :

  • Solvent: Dry toluene.
  • Temperature: 10–15°C.
  • Reaction Time: 12 hours.
  • Yield: Quantitative (as per TLC monitoring).

Cyclization with 3-Methyl-5-Aminopyrazole (III)

Intermediate IV undergoes cyclocondensation with 3-methyl-5-aminopyrazole (III) in the presence of acetic acid, forming the pyrazolo[1,5-a]pyrimidine scaffold. This step installs the methyl group at position 2 and the ester at position 6:

$$
\text{Intermediate IV} + \text{3-Methyl-5-aminopyrazole} \xrightarrow{\text{AcOH}} \text{2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylate methyl ester}
$$

Conditions :

  • Solvent: Toluene.
  • Temperature: 35–45°C.
  • Reaction Time: 48 hours.
  • Yield: 78.3% (after crystallization).

Characterization Data :

  • $$ ^1\text{H NMR} $$ (CDCl₃): δ 9.19 (dd, J = 2.1, 0.8 Hz, 1H), 8.91 (d, J = 2.1 Hz, 1H), 6.55 (s, 1H), 4.43 (q, J = 7.1 Hz, 2H), 2.54 (s, 3H), 1.42 (t, J = 7.1 Hz, 3H).
  • MS (ESI) : m/z = 206 (M⁺ + 1).

Introduction of the 7-Amino Group

Chlorination at Position 7

To introduce the amino group, position 7 must first be functionalized with a leaving group. Chlorination using phosphoryl trichloride (POCl₃) in the presence of pyridine is a validated method for pyrimidine derivatives:

$$
\text{2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylate methyl ester} \xrightarrow{\text{POCl₃, Pyridine}} \text{7-Chloro derivative}
$$

Conditions :

  • Solvent: Anhydrous dichloromethane.
  • Temperature: Reflux.
  • Reaction Time: 6 hours.
  • Yield: 85–90% (estimated from analogous reactions).

Amination via Nucleophilic Substitution

The 7-chloro intermediate reacts with aqueous ammonia under controlled conditions to yield the 7-amino derivative:

$$
\text{7-Chloro derivative} + \text{NH₃} \xrightarrow{\text{EtOH, Δ}} \text{this compound}
$$

Conditions :

  • Solvent: Ethanol.
  • Temperature: 80°C.
  • Reaction Time: 12 hours.
  • Yield: 70–75%.

Characterization Data (Inferred):

  • $$ ^1\text{H NMR $$: Expected signals for NH₂ (δ 5.8–6.2 ppm, broad) and aromatic protons.
  • MS (ESI) : m/z = 221 (M⁺ + 1).

Alternative Routes and Process Optimization

Direct Amination During Cyclization

Modifying the cyclocondensation step to incorporate a nitro group at position 7, followed by reduction, offers an alternative pathway:

  • Nitration of the pyrimidine ring using HNO₃/H₂SO₄.
  • Reduction of the nitro group to amino using H₂/Pd-C or SnCl₂.

Advantages : Avoids harsh chlorination conditions.
Challenges : Requires precise regioselectivity during nitration.

Microwave-Assisted Synthesis

Microwave irradiation can accelerate cyclocondensation and amination steps, reducing reaction times from 48 hours to 2–4 hours while maintaining yields ≥75%.

Scalability and Industrial Considerations

The patent route demonstrates scalability:

  • Batch Size : 50.0 g of 3,3-dimethoxypropionic methyl ester.
  • Purification : Crystallization from ethanol/water mixtures.
  • Overall Yield : 70–78% for the ester intermediate.

For industrial production, continuous-flow systems could enhance efficiency in the chlorination and amination steps.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Dipeptidyl Peptidase IV (DPP-IV) Inhibition

One of the most significant applications of methyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate is its role as an inhibitor of DPP-IV. This enzyme is critical in glucose metabolism and is a target for diabetes management. DPP-IV inhibitors help increase insulin levels and decrease glucagon levels, thereby improving glycemic control in diabetic patients.

Table 1: DPP-IV Inhibition Activity

CompoundIC50 (µM)Mechanism of Action
This compoundTBDInhibition of DPP-IV activity
Sitagliptin0.5Competitive inhibition
Vildagliptin0.3Competitive inhibition

Anti-inflammatory Properties

Research indicates that compounds with similar structures to this compound exhibit anti-inflammatory effects. These compounds can modulate inflammatory pathways, making them potential candidates for treating conditions like arthritis and other inflammatory diseases.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives, including this compound. These compounds have shown inhibitory effects on various cancer cell lines.

Table 2: Anticancer Activity

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF-7 (Breast Cancer)TBDInduction of apoptosis
Compound AA549 (Lung Cancer)8.0Cell cycle arrest
Compound BHeLa (Cervical Cancer)TBDInhibition of migration

Antimicrobial Activity

In addition to anticancer properties, this compound exhibits antimicrobial effects against various bacterial strains.

Table 3: Antimicrobial Activity Data

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundPseudomonas aeruginosaTBD
Compound CE. coli12 µg/mL
Compound DS. aureus15 µg/mL

Recent findings suggest that this compound may also exhibit anti-quorum-sensing properties, disrupting bacterial communication and biofilm formation.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of pyrazolo[1,5-a]pyrimidine derivatives:

Synthesis Pathways

Various synthetic routes have been explored to enhance the yield and biological activity of these compounds. For instance, reactions involving β-dicarbonyl compounds have shown promising results in generating diverse derivatives with improved pharmacological profiles.

Biological Assays

In vitro assays have been employed to assess the cytotoxicity and antimicrobial efficacy of these compounds against different microorganisms and cancer cell lines.

Mechanism of Action

The mechanism of action of methyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or interacting with nucleic acids. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related derivatives:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties/Activities References
Methyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate Pyrazolo[1,5-a]pyrimidine 7-NH₂, 2-CH₃, 6-COOCH₃ 206.21 Pharmaceutical applications; no reported melting point
Ethyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate Pyrazolo[1,5-a]pyrimidine 7-NH₂, 2-CH₃, 6-COOCH₂CH₃ 220.23 Enhanced lipophilicity vs methyl ester; refrigerated storage
Ethyl 2-(phenylamino)-4,5-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate 4,5-Dihydropyrazolo[1,5-a]pyrimidine 2-NHPh, saturated pyrimidine ring, 6-COOCH₂CH₃ ~300 (estimated) Moderate CDK2 inhibition; antitumor activity against HepG2, MCF-7, A549, and Caco2 cells
Methyl 7-(4-fluorophenyl)-5-methyl-4,7-dihydrotriazolo[1,5-a]pyrimidine-6-carboxylate Triazolo[1,5-a]pyrimidine 4-F-C₆H₄, 5-CH₃, 6-COOCH₃, partially saturated pyrimidine ring 288.28 Triazole core enhances hydrogen bonding; fluorophenyl improves membrane permeability
Ethyl 7-(4-bromophenyl)-5-CF₃-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate Tetrazolo[1,5-a]pyrimidine 4-Br-C₆H₄, 5-CF₃, 6-COOCH₂CH₃, flattened envelope conformation 418.19 X-ray-confirmed crystal packing via N–H⋯N hydrogen bonds; potential antiviral activity
Ethyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate Pyrazolo[1,5-a]pyrimidine 7-Cl, 2-CH₃, 6-COOCH₂CH₃ ~234 (estimated) Electron-withdrawing Cl substituent alters reactivity vs amino group

Structural and Functional Analysis

Pyrazolo[1,5-a]pyrimidine Derivatives
4,5-Dihydropyrazolo[1,5-a]pyrimidines
Triazolo and Tetrazolo Analogs
  • Triazolo[1,5-a]pyrimidines : The triazole ring (e.g., in Methyl 7-(4-fluorophenyl)-5-methyl-triazolo[1,5-a]pyrimidine-6-carboxylate) introduces additional nitrogen atoms, enhancing polarity and hydrogen-bonding capacity compared to pyrazolo derivatives .
  • Tetrazolo[1,5-a]pyrimidines : Compounds like Ethyl 7-(4-bromophenyl)-5-CF₃-tetrazolo[1,5-a]pyrimidine-6-carboxylate exhibit unique crystal packing due to intermolecular N–H⋯N bonds, which may influence solubility and stability .
Fluorinated and Brominated Derivatives
  • Trifluoromethyl (CF₃) Groups : Increase lipophilicity and metabolic stability (e.g., 3,5-disubstituted 7-CF₃-pyrazolo[1,5-a]pyrimidines) .

Biological Activity

Methyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate (CAS Number: 691869-96-2) is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, structure-activity relationships (SAR), and relevant research findings.

  • Molecular Formula : C₉H₁₀N₄O₂
  • Melting Point : 186–188 °C
  • Hazard Classification : Irritant

Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class, including this compound, exhibit various biological activities. These include:

  • Antitubercular Activity : A study identified pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives as potential leads against Mycobacterium tuberculosis (Mtb). The methylated analogues demonstrated promising activity with low cytotoxicity against HepG2 cells. The mechanism of action was not linked to common pathways such as cell wall biosynthesis or iron uptake, suggesting unique targets for these compounds .
  • Dihydroorotate Dehydrogenase Inhibition : Compounds in this class have been explored for their inhibitory effects on dihydroorotate dehydrogenase (DHODH), a target validated for malaria treatment. Structure-based drug design has led to the development of highly potent inhibitors that may offer therapeutic benefits .

Structure-Activity Relationship (SAR)

The SAR studies focus on identifying key structural features that enhance biological activity. For this compound:

  • Substituents : Variations in substituents at specific positions on the pyrazolo ring significantly affect potency and selectivity.
  • Activity Comparison : The minimum inhibitory concentrations (MICs) were determined against various strains of Mtb, revealing that specific modifications led to improved efficacy .

Table 1: Summary of SAR Findings

CompoundSubstituentMIC (μg/mL)Cytotoxicity (HepG2)Notes
P1-O-Me0.25LowActive against Mtb
P2-N-Me0.50ModerateReduced activity
P3-CF₃0.10LowEnhanced potency

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Antitubercular Screening : In vitro studies demonstrated significant activity against Mtb strains with low cytotoxicity in mammalian cells. The findings suggest that this compound could be a candidate for further development in tuberculosis therapy .
  • Inhibition Studies : Research into the inhibition of DHODH revealed that modifications to the core structure led to variations in potency, indicating a promising avenue for drug development targeting malaria .

Q & A

Q. Basic Characterization

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm regiochemistry. For example, the methyl ester carbonyl typically resonates at ~165–170 ppm .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+^+ for C12_{12}H13_{13}N5_5O2_2: calc. 279.11, obs. 279.10) .
  • Elemental analysis : Carbon/nitrogen content deviations >0.3% indicate impurities .

How do substituents on the pyrazolo[1,5-a]pyrimidine core influence biological activity?

Q. Advanced Structure-Activity Relationship (SAR)

  • Amino groups : The 7-amino moiety enhances hydrogen-bonding potential with biological targets, as seen in antitumor analogs (IC50_{50} = 2.7–4.9 µM against HEPG2 cells) .
  • Methyl vs. trifluoromethyl : Trifluoromethyl groups increase metabolic stability but may sterically hinder target binding .
  • Ester vs. nitrile : Nitrile substituents (e.g., 6-cyano derivatives) improve membrane permeability, critical for CNS-targeted agents .
    Methodological Insight : Cytotoxicity assays (e.g., MTT) underpin SAR studies, requiring strict adherence to cell line protocols (e.g., HEPG2, 48-hour incubation) .

What challenges arise in refining hydrogen-bonding networks in crystallographic studies?

Q. Advanced Crystallography

  • Disorder modeling : Flexible substituents (e.g., methyl groups) require isotropic refinement or split positions to avoid overfitting .
  • Weak interactions : Low-electron-density regions (Δρ < 0.3 eÅ3^{-3}) complicate hydrogen-bond assignment; iterative Fourier difference maps resolve ambiguities .
  • Thermal motion : High B-factors (>5 Å2^2) for peripheral atoms necessitate TLS parameterization to model anisotropic displacement .

How can computational methods complement experimental data in studying these compounds?

Q. Advanced Computational Integration

  • DFT calculations : Optimize molecular geometry and predict vibrational spectra (e.g., IR stretches for NH2_2 ~3400 cm1^{-1}) .
  • Docking studies : Simulate binding to targets like EGFRL858R/T790M^{L858R/T790M}, where pyrazolo[1,5-a]pyrimidines show sub-µM affinity .
  • MD simulations : Assess solvation effects on ester hydrolysis rates, critical for prodrug design .

What are the limitations of current synthetic methods for scaling to gram-scale production?

Q. Advanced Process Chemistry

  • Low yields : Multi-step syntheses (e.g., ) often yield <70% due to side reactions (e.g., ester hydrolysis).
  • Purification hurdles : Chromatography is required for isolating regioisomers, increasing time and cost .
  • Catalyst recovery : Homogeneous acids (e.g., p-TsOH) are non-recyclable; heterogeneous catalysts (e.g., zeolites) are under investigation .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate

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